2-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
Description
Properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)oxy-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-19(16,17)15-9-7-12(8-10-15)18-13-6-4-5-11(2)14-13/h4-6,12H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEKAEOXSIOWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)OC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride in the presence of a base.
Coupling with Pyridine Ring: The final step involves coupling the piperidine derivative with a pyridine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound belongs to a class of pyridine-piperidine hybrids. Below is a comparison with three structurally related molecules:
Physicochemical and Reactivity Differences
Electron-Withdrawing Effects :
- The ethylsulfonyl group in the target compound enhances electrophilicity at the pyridine nitrogen compared to the ethoxycarbonyl analogue, which may influence binding to biological targets (e.g., kinases) .
- Fluorinated aryl derivatives (e.g., the third analogue) exhibit increased lipophilicity and metabolic stability but lack the sulfonyl group’s polar character.
Synthetic Utility :
- The phosphonium salt derivative (second analogue) is tailored for phosphorus ligand-coupling reactions, whereas the ethylsulfonyl variant may serve as a leaving group or hydrogen-bond acceptor in drug design .
In contrast, fluorinated aryl-pyridines are often explored for CNS targets due to enhanced blood-brain barrier penetration .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
